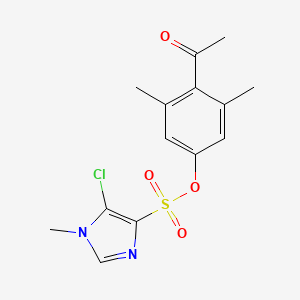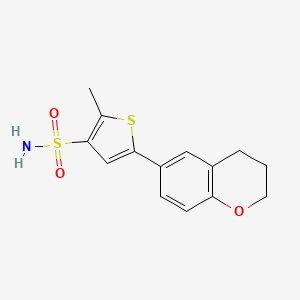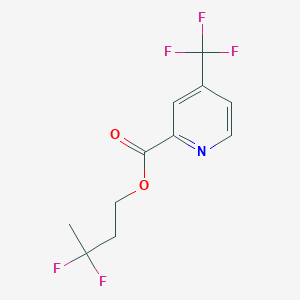![molecular formula C21H33NO3 B7437144 N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
科学的研究の応用
Compound X has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of compound X is in the field of drug discovery. The compound has shown promising results in various preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of compound X is not fully understood. However, studies have shown that the compound interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases.
Biochemical and Physiological Effects:
Studies have shown that compound X has various biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects in various preclinical studies.
実験室実験の利点と制限
One of the primary advantages of using compound X in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in preclinical studies as a potential treatment for various diseases. However, one of the limitations of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on compound X. One potential direction is to investigate the compound's potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and to develop more effective methods for administering the compound in vivo.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders. However, further research is needed to fully understand the compound's mechanism of action and to develop more effective methods for administering the compound in vivo.
合成法
Compound X can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 1,9-dioxaspiro[5.5]undecane with 4-(2-phenylethoxy)butylamine in the presence of a catalyst. The resulting product is then purified through a series of purification steps to obtain pure compound X.
特性
IUPAC Name |
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-6-19(7-3-1)8-14-23-13-5-4-12-22-20-9-15-25-21(18-20)10-16-24-17-11-21/h1-3,6-7,20,22H,4-5,8-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQJUBDUKPTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCOCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)